2-Chloro-8-methylquinoxaline

Descripción general

Descripción

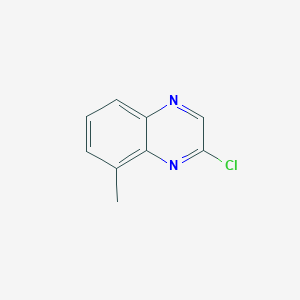

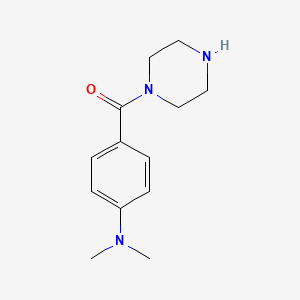

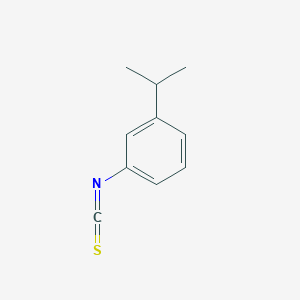

2-Chloro-8-methylquinoxaline is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is used in research and development .

Molecular Structure Analysis

The molecular structure of 2-Chloro-8-methylquinoxaline is represented by the formula C9H7ClN2 . The compound contains a quinoxaline core, which is a type of heterocyclic compound. The quinoxaline core is substituted with a chlorine atom at the 2-position and a methyl group at the 8-position .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

2-Chloro-8-methylquinoxaline serves as a core structure for synthesizing compounds with significant antimicrobial and antitubercular properties. Researchers have developed various derivatives by molecular transformations around this nucleus, aiming to enhance these activities. For instance, derivatives synthesized from 2-Chloro-8-methylquinoxaline showed promising results against microbial and tubercular strains. Compounds such as those incorporating 1,2,3-triazole and quinoxaline-1,4-di-N-oxide moieties have been evaluated for their efficacy against Mycobacterium tuberculosis and found to exhibit minimum inhibitory concentrations (MIC) that underline their potential as anti-tubercular agents (Singh et al., 2010); (Srinivasarao et al., 2020).

Anti-inflammatory Properties

Some derivatives of 2-Chloro-8-methylquinoxaline have been explored for their anti-inflammatory activities. Through the synthesis of thioether derivatives, researchers aimed to assess their effectiveness in in vivo models of inflammation, such as carrageenan-induced rat paw edema. These studies highlight the potential of these derivatives in contributing to the development of new anti-inflammatory drugs (Singh et al., 2010).

Antidepressant and Antifungal Evaluation

The exploration of 2-Chloro-8-methylquinoxaline derivatives extends into their potential antidepressant and antifungal effects. A study synthesized a series of amine derivatives and evaluated their efficacy in rat models for antidepressant activity and in vitro for antifungal activity. Results from these studies suggest that certain derivatives may possess dual functionalities, opening avenues for the development of multifunctional pharmaceutical agents (Kumar et al., 2011).

Analytical and Diagnostic Applications

Beyond pharmacological activities, 2-Chloro-8-methylquinoxaline derivatives have been utilized in analytical and diagnostic methodologies. For instance, their application in detecting and quantifying biological compounds or markers has been explored, providing valuable tools in the diagnosis and study of various diseases. This highlights the versatility of 2-Chloro-8-methylquinoxaline derivatives in both therapeutic and diagnostic fields (Taïbi et al., 2019).

Environmental and Material Science Applications

The utility of 2-Chloro-8-methylquinoxaline extends into environmental science and material engineering, where its derivatives have been investigated for their roles in photodegradation processes and in the development of new materials with potential environmental benefits. Such applications underscore the broad impact of this compound beyond its biological activities (Pinna & Pusino, 2012).

Direcciones Futuras

Quinoxalines, including 2-Chloro-8-methylquinoxaline, continue to be a subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on developing new synthetic strategies and methodologies to decorate the quinoxaline scaffold with proper functional groups .

Mecanismo De Acción

Target of Action

Quinoxaline derivatives have been reported to exhibit antibacterial activities

Mode of Action

Quinoxalinium salts have been reported to show a dual mode of action, involving nucleophilic addition and a host–guest type complex towards anion detection . More studies are required to understand the specific interactions of 2-Chloro-8-methylquinoxaline with its targets.

Result of Action

Quinoxaline derivatives have been reported to exhibit antibacterial activities . More research is needed to elucidate the specific effects of 2-Chloro-8-methylquinoxaline.

Propiedades

IUPAC Name |

2-chloro-8-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-9(6)12-8(10)5-11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRFQQQHIBASPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-8-methylquinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)

![2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B3146936.png)

![4-[(2-fluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B3146973.png)